molecular formula C20H21N3O4S2 B2999782 methyl 4-(N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 1797716-23-4

methyl 4-(N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2999782
CAS RN: 1797716-23-4
M. Wt: 431.53
InChI Key: KEOWSYHPSCYVRI-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Research on substituted pyrazolylbenzoates has explored their ability to form hydrogen-bonded supramolecular structures in one, two, and three dimensions. These structures demonstrate the potential of pyrazolylbenzoates in materials science, especially in the creation of novel crystalline architectures, which could be valuable in developing new materials with specific mechanical or optical properties (Portilla et al., 2007).

Anticancer and Anti-HCV Agents

A study on celecoxib derivatives, which share a structural motif with the compound , revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This indicates that similar compounds could be synthesized and evaluated for these activities, suggesting potential applications in pharmaceutical research aiming to discover new therapeutic agents (Küçükgüzel et al., 2013).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been targeted for their potential use as antibacterial agents. Given the structural similarity, methyl 4-(N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate could also be explored for its antibacterial properties, contributing to the search for new antimicrobial compounds (Azab et al., 2013).

Molecular Electrostatic Potential and Reactivity

Studies on similar molecules have also focused on quantum mechanical calculations to analyze their molecular electrostatic potential, NLO, NBO, and MESP properties. This approach helps in understanding the reactivity, stability, and electronic properties of such compounds, which is crucial for designing molecules with desired chemical behavior for applications in catalysis, organic synthesis, and as components in electronic devices (Govindasamy & Gunasekaran, 2015).

properties

IUPAC Name

methyl 4-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-20(24)15-6-8-16(9-7-15)29(25,26)21-10-11-23-18(14-4-5-14)13-17(22-23)19-3-2-12-28-19/h2-3,6-9,12-14,21H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOWSYHPSCYVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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